2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)
Overview
Description
2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) is a complex organic compound with the molecular formula C26H16N2O6 and a molecular weight of 452.42 g/mol . This compound is known for its unique structural features, which include two oxazole rings and a phenylene bridge, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with amino acids, followed by cyclization to form the oxazole rings . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole rings can participate in various binding interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation reagent and its phototoxic properties.
2,5-Diphenyloxazole: Another oxazole derivative used in similar applications.
Properties
IUPAC Name |
2-[4-(4-carboxy-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-25(30)19-21(15-7-3-1-4-8-15)33-23(27-19)17-11-13-18(14-12-17)24-28-20(26(31)32)22(34-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDWDFDTPCSKEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=C(C=C3)C4=NC(=C(O4)C5=CC=CC=C5)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60828444 | |
Record name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60828444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88374-01-0 | |
Record name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60828444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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